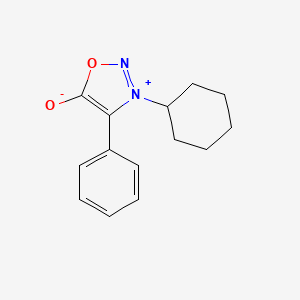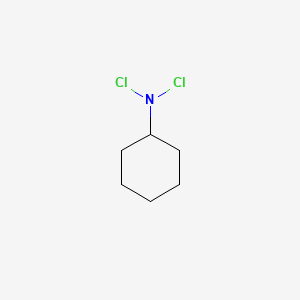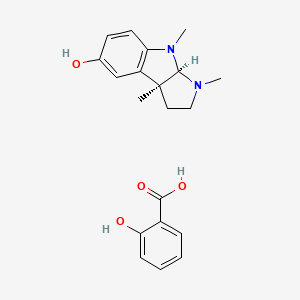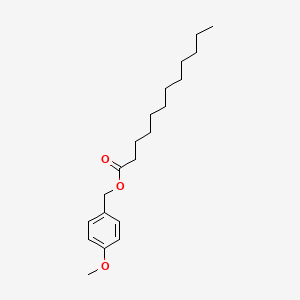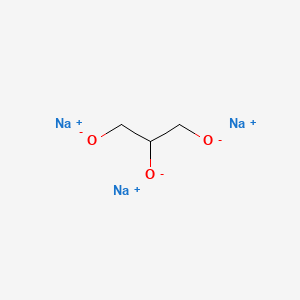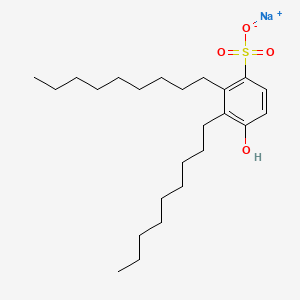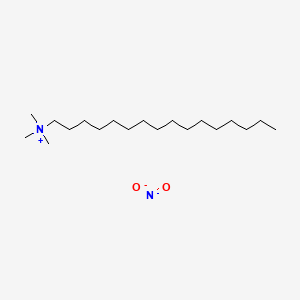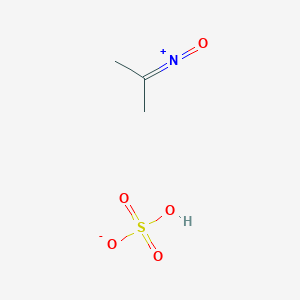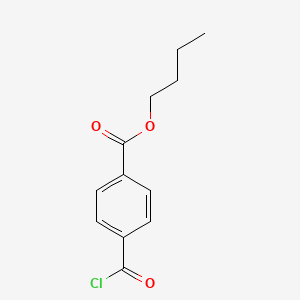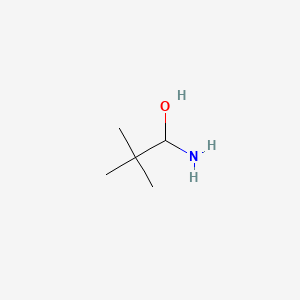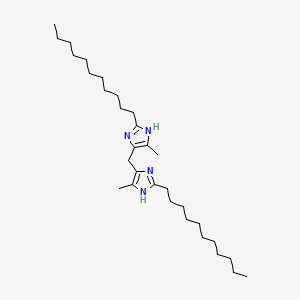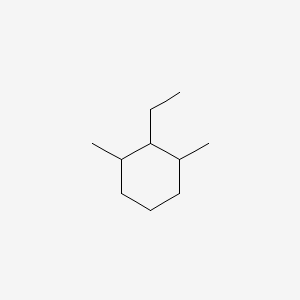
1-Carboxyethyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carboxyethyl oleate is an organic compound with the chemical formula C21H38O4. It is an ester derived from oleic acid, a monounsaturated fatty acid, and 1-carboxyethyl, a derivative of lactic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Carboxyethyl oleate can be synthesized through the esterification of oleic acid with lactic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor, where oleic acid and lactic acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified .
Análisis De Reacciones Químicas
Types of Reactions
1-Carboxyethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
1-Carboxyethyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of 1-carboxyethyl oleate involves its interaction with various molecular targets and pathways. For example, it can modulate the activity of enzymes involved in lipid metabolism and inflammation. The compound’s ester group allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl oleate: An ester of oleic acid and ethanol, used as a solvent and in pharmaceuticals.
Methyl oleate: An ester of oleic acid and methanol, used in biodiesel production.
Glyceryl oleate: An ester of oleic acid and glycerol, used as an emulsifier in cosmetics
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
45290-16-2 |
|---|---|
Fórmula molecular |
C21H38O4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[(Z)-octadec-9-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C21H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24)/b11-10- |
Clave InChI |
QFOLLQAEFFNUKU-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


